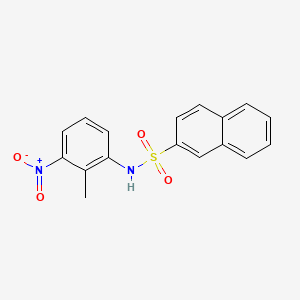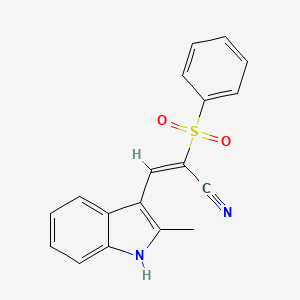![molecular formula C19H22N2O2 B5803518 3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide, commonly known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMMPB is a benzamide derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of DMMPB is not fully understood. However, it is believed that DMMPB exerts its anti-cancer activity by targeting specific molecular pathways involved in cancer cell growth and survival. DMMPB has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
DMMPB has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. Additionally, DMMPB has been shown to have low binding affinity towards human serum albumin, a protein that can limit the bioavailability of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMMPB is its high solubility in water, making it easy to administer in lab experiments. However, DMMPB is highly sensitive to light and moisture, which can affect its stability and potency. Additionally, DMMPB has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There is a growing interest in the development of DMMPB as a potential anti-cancer agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of DMMPB. Additionally, further studies are needed to elucidate the exact mechanism of action of DMMPB and its potential applications in other diseases. Furthermore, the development of novel drug delivery systems can improve the bioavailability and efficacy of DMMPB in vivo.
Méthodes De Synthèse
The synthesis of DMMPB involves the reaction of 3,4-dimethylaniline with 4-morpholinylphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is purified using chromatography techniques. The yield of DMMPB obtained through this method is high, making it a cost-effective process for large-scale production.
Applications De Recherche Scientifique
DMMPB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported that DMMPB exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, DMMPB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-8-16(13-15(14)2)19(22)20-17-5-3-4-6-18(17)21-9-11-23-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSHANELVXQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)
